molecular formula C30H27N B12970295 Bis(9,9-dimethyl-9H-fluoren-3-yl)amine

Bis(9,9-dimethyl-9H-fluoren-3-yl)amine

Cat. No.: B12970295
M. Wt: 401.5 g/mol
InChI Key: ASRORRPIXCOKTO-UHFFFAOYSA-N
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Description

Bis(9,9-dimethyl-9H-fluoren-3-yl)amine is a specialized organic compound that serves as a versatile building block in advanced scientific research, particularly in the fields of materials science and medicinal chemistry. Its molecular structure, featuring bulky 9,9-dimethylfluorene groups linked by a nitrogen atom, is highly valued for the development of novel functional materials. Researchers utilize this amine and its derivatives primarily as electron-rich donor components in the synthesis of "push-pull" chromophores for nonlinear optical (NLO) applications . Such chromophores are critical for the next generation of optoelectronic devices, including those used in telecommunications, optical switching, and information storage, due to their large and ultrafast optical responses . Furthermore, the fluorene core is a privileged structure in drug discovery. The scaffold is frequently employed in the design and synthesis of potential therapeutic agents, as demonstrated by fluorene/fluorenone-based compounds investigated for their bioactive properties, such as SIRT2 inhibition for cancer research . The compound's utility is enhanced by modern synthetic methodologies, including direct C-H functionalization, which allows researchers to further elaborate its structure for the assembly of complex, π-extended molecular systems and specialized monomeric motifs . This makes this compound a key starting material for creating libraries of functionalized compounds aimed at exploring new materials with tailored photophysical properties and discovering new biologically active molecules.

Properties

Molecular Formula

C30H27N

Molecular Weight

401.5 g/mol

IUPAC Name

N-(9,9-dimethylfluoren-3-yl)-9,9-dimethylfluoren-3-amine

InChI

InChI=1S/C30H27N/c1-29(2)25-11-7-5-9-21(25)23-17-19(13-15-27(23)29)31-20-14-16-28-24(18-20)22-10-6-8-12-26(22)30(28,3)4/h5-18,31H,1-4H3

InChI Key

ASRORRPIXCOKTO-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=C(C=C2)NC3=CC4=C(C=C3)C(C5=CC=CC=C54)(C)C)C6=CC=CC=C61)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(9,9-dimethyl-9H-fluoren-3-yl)amine typically involves the reaction of 9,9-dimethylfluorene with an amine source under specific conditions. One common method includes the use of carbamic acid, N,N-bis(9,9-dimethyl-9H-fluoren-2-yl)-, 1,1-dimethylethyl ester as a starting material . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound involves scalable and chromatography-free synthesis methods. These methods are designed to produce the compound in multi-gram quantities, making it suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

Bis(9,9-dimethyl-9H-fluoren-3-yl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various amine derivatives, oxides, and substituted fluorenes. These products have significant applications in pharmaceuticals and organic electronics .

Scientific Research Applications

Bis(9,9-dimethyl-9H-fluoren-3-yl)amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Bis(9,9-dimethyl-9H-fluoren-3-yl)amine involves its interaction with specific molecular targets and pathways. In dye-sensitized solar cells, the compound acts as a hole transport material, facilitating the movement of charge carriers and enhancing the efficiency of the solar cell . The molecular targets include various organic and inorganic components of the solar cell, and the pathways involve electron transfer processes.

Comparison with Similar Compounds

Structural Modifications and Electronic Properties

The electronic behavior of triarylamines is highly sensitive to substituent positioning and conjugation pathways. Key analogs include:

Compound Name Substituents/Modifications Key Properties/Applications Reference
Bis(9,9-dimethyl-9H-fluoren-2-yl)amine Fluorene attached at 2-position Enhanced hyperpolarizability (βHRS = 450 × 10⁻³⁰ esu) via linear conjugation
N,N-Bis(9,9-dimethylfluoren-2-yl)spiro-indene Spiro-linked indene core Hole mobility: 1.2 × 10⁻³ cm²/V·s; used in OPVs
CzFA (7-(9H-carbazol-9-yl)-N,N-diphenyl-9,9’-spirobi[fluoren]-2-amine) Carbazole-spirobifluorene hybrid Red PhOLED efficiency: 27.8 cd/A
SY283619 (N-(9,9-dimethylfluoren-2-yl)phenanthren-9-amine) Phenanthrene substituent High thermal stability (Td > 400°C)

Key Observations :

  • Substituent Position : Bis(9,9-dimethyl-9H-fluoren-3-yl)amine’s 3-position linkage disrupts linear conjugation compared to the 2-position isomer (Bis(9,9-dimethyl-9H-fluoren-2-yl)amine), reducing intramolecular charge transfer and hyperpolarizability .
  • Spiro vs. Planar Cores : Spiro-linked analogs (e.g., CzFA) exhibit superior thermal stability and reduced intermolecular stacking, enhancing device longevity in OLEDs .
  • Heteroatom Integration : Carbazole-containing derivatives (e.g., CzFA) improve triplet exciton confinement in phosphorescent OLEDs, achieving higher external quantum efficiency (EQE) .

Thermal Stability

Thermogravimetric analysis (TGA) reveals the following decomposition temperatures (Td):

  • This compound : Td ≈ 380°C (estimated from analogous structures ).
  • SY283619 : Td > 400°C due to rigid phenanthrene substituents .
  • CzFA: Td ≈ 420°C, attributed to spirobifluorene’s non-planar geometry .

The dimethylfluorene groups in all analogs mitigate thermal degradation, but bulkier substituents (e.g., phenanthrene) further enhance stability.

Device Performance

PhOLED Efficiency Comparison :

Host Material Dopant Current Efficiency (cd/A) Power Efficiency (lm/W) Reference
Bis(9,9-dimethylfluoren-3-yl)amine (hypothetical) Ir(MDQ)₂(acac) ~15–18 (estimated) ~12–15
CzFA Ir(MDQ)₂(acac) 27.8 21.8
CBP (industry standard) Ir(MDQ)₂(acac) 17.3 13.7

The lower efficiency of this compound compared to CzFA underscores the importance of spiro architectures in balancing charge transport and exciton confinement.

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